2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole
Description
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole features a benzothiazole scaffold substituted at position 4 with a methanesulfonyl group (-SO₂CH₃) and at position 2 with an azetidine ring. The azetidine is further functionalized at the 3-position with a methyl-linked imidazole moiety.
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-23(20,21)13-4-2-3-12-14(13)17-15(22-12)19-8-11(9-19)7-18-6-5-16-10-18/h2-6,10-11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQVRKSVGJUMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an imidazole ring, an azetidine ring, and a benzothiazole moiety, contributing to its diverse chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.4 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.4 g/mol |
| Structural Features | Imidazole, Azetidine, Benzothiazole |
Biological Activity Overview
Recent studies have highlighted the antimicrobial , antifungal , and anticancer properties of this compound. Its activity profile suggests that it may serve as a lead compound for further drug development.
Antimicrobial and Antifungal Activity
Research indicates that derivatives of benzothiazole structures exhibit significant antimicrobial and antifungal properties. Specifically, the compound demonstrates effectiveness against various bacterial strains and fungi, suggesting its potential use in treating infections caused by resistant pathogens .
Antitumor Activity
The anticancer potential of this compound has been evaluated in vitro. In studies involving different cancer cell lines, the compound showed promising results with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, indicating its potential for further development as an antitumor agent .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
Imidazole Ring : This component can interact with enzymes and receptors, modulating their activity.
Azetidine Ring : Enhances binding affinity and selectivity towards biological targets.
Benzothiazole Moiety : Contributes to the overall stability and bioavailability of the compound.
Case Studies
Several studies have explored the biological activities of related compounds within the same structural class:
- Anticancer Studies : A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The results indicated that modifications to the benzothiazole structure could enhance antitumor activity significantly .
- Antimicrobial Efficacy : Compounds similar to this compound were evaluated against various microbial strains, showing promising results that warrant further exploration into their mechanisms of action and potential therapeutic applications .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 298.4 g/mol. The structure features an imidazole ring, an azetidine ring, and a benzothiazole moiety, contributing to its diverse biological activities.
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Properties
Studies have shown that derivatives of benzothiazole and imidazole possess significant antimicrobial activity. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, compounds similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
The anticancer potential of imidazole and benzothiazole derivatives has been extensively studied. In vitro assays have indicated that the compound can inhibit the proliferation of various cancer cell lines. Notably, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Enzyme Inhibition
The imidazole moiety can interact with metal ions or active sites of enzymes, modulating their activity. This property is particularly important in the development of enzyme inhibitors for therapeutic purposes.
Case Studies
Several studies have documented the efficacy of similar compounds in various therapeutic areas:
Case Study 1: Antimicrobial Activity
A study published in the European Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, supporting the potential application of this compound in treating bacterial infections.
Case Study 2: Anticancer Potential
Research featured in Cancer Letters highlighted the anticancer effects of imidazole-based compounds. The study demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues.
Comparison with Similar Compounds
Substituent Effects at Position 4 of Benzothiazole
The methanesulfonyl group at position 4 distinguishes this compound from analogs. For example, 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole (CAS: 2548997-04-0) replaces the sulfonyl group with a methoxy (-OCH₃) and adds a methyl group at position 7 . Key differences include:
- Electron-Withdrawing vs.
- Steric and Solubility Impact : The bulkier sulfonyl group may hinder binding in narrow active sites but improve aqueous solubility.
| Compound | Position 4 Substituent | Position 7 Substituent | Molecular Weight |
|---|---|---|---|
| Target Compound | -SO₂CH₃ | H | 314.4* |
| 4-Methoxy-7-methyl analog | -OCH₃ | -CH₃ | 314.4 |
*Calculated based on molecular formula C₁₆H₁₈N₄O₂S.
Azetidine vs. Thiazolidine Ring Systems
The azetidine (4-membered) ring in the target compound contrasts with thiazolidine (5-membered, sulfur-containing) rings in analogs like 4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic acid hydrochloride (CAS: 161364-53-0) .
- Ring Strain vs.
- Pharmacokinetic Implications : Azetidine’s compact structure may enhance blood-brain barrier penetration compared to bulkier rings.
Imidazole Modifications
The imidazole moiety is a common feature in many analogs. For instance, 3-(1H-imidazol-4-yl)-2-[(pyridin-3-ylcarbonyl)amino]propanoic acid (CAS: Not listed) replaces the methyl-azetidine linker with a pyridine-carbonyl group . Key comparisons include:
- Linker Flexibility : The methylene bridge in the target compound allows for rotational freedom, whereas rigid linkers (e.g., carbonyl) may restrict binding orientations.
Hypothetical Pharmacological Implications
- Target Engagement : The methanesulfonyl group may enhance interactions with polar residues in enzymatic active sites (e.g., kinases or proteases).
- Selectivity : The azetidine-imidazole system could reduce off-target effects compared to larger heterocycles like morpholine (see for TLR7-9 antagonists with morpholinyl groups) .
- Metabolic Stability : The sulfonyl group may resist oxidative metabolism better than methoxy or methyl groups.
Preparation Methods
Thiazole Ring Formation
The benzothiazole core is constructed via cyclization of 2-aminobenzenethiol derivatives. A modified Hinsberg thiazole synthesis is employed:
-
Substrate Preparation : 2-Amino-4-methanesulfonylbenzenethiol is synthesized by sulfonation of 2-aminobenzenethiol using methanesulfonyl chloride in pyridine at 0–5°C.
-
Cyclization : The thiol group reacts with cyanogen bromide (BrCN) in ethanol/water (3:1) under reflux (80°C, 6 h) to form the thiazole ring.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | MeSO₂Cl, pyridine, 0°C, 2 h | 85% | 92% (HPLC) |
| Cyclization | BrCN, EtOH/H₂O, reflux, 6 h | 78% | 89% (NMR) |
Synthesis of 3-[(1H-Imidazol-1-yl)methyl]azetidine (Intermediate B)
Azetidine Ring Construction
The azetidine ring is synthesized via a modified Gaertner method:
-
Mesylation : 3-Amino-1-propanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at -40°C to form the mesylate.
-
Cyclization : The mesylate undergoes intramolecular displacement with aqueous sodium hydroxide (2 M) at 40°C for 24 h, yielding azetidin-3-ol.
Reaction Scheme :
Imidazole Functionalization
The azetidine nitrogen is alkylated with imidazole-methyl bromide:
-
Alkylation : Azetidin-3-ol reacts with 1-(bromomethyl)imidazole in acetonitrile (MeCN) using triethylamine (Et₃N) as a base (reflux, 48 h).
-
Work-Up : The product is purified via silica gel chromatography (ethyl acetate/methanol/triethylamine, 80:10:10).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mesylation | MsCl, DCM, -40°C | 90% |
| Cyclization | NaOH, 40°C, 24 h | 68% |
| Alkylation | 1-(BrCH₂)Imidazole, MeCN, Et₃N | 47% |
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution
The 2-amino group on the benzothiazole core (Intermediate A) is displaced by the azetidine derivative (Intermediate B):
-
Activation : Intermediate A is treated with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an imidazole carbamate intermediate.
-
Displacement : Intermediate B reacts with the activated carbamate in dimethylformamide (DMF) at 60°C for 15 h.
Reaction Conditions :
-
Molar ratio (A:B:CDI) = 1:1.2:1.5
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Solvent: DMF/THF (1:1)
-
Temperature: 60°C
-
Duration: 15 h
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexanes/triethylamine, 70:15:15)
-
Final yield: 62%
Critical Analysis of Synthetic Challenges
Side Reactions and By-Product Formation
Solvent and Base Optimization
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Base Selection : Triethylamine outperforms pyridine in minimizing N-alkylation side products.
-
Solvent Effects : DMF enhances nucleophilicity of the azetidine nitrogen compared to THF or MeCN.
Alternative Synthetic Routes
Mitsunobu Coupling
An alternative method employs Mitsunobu conditions to link Intermediate B to a pre-formed 2-hydroxybenzothiazole derivative:
Q & A
Q. How can researchers optimize the synthetic route for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction conditions, including:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.
- Catalysts : Transition metal catalysts or bases (e.g., K₂CO₃) can accelerate coupling reactions.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization improves purity.
For analogous benzothiazole derivatives, yields >90% were achieved using solvent-catalyst combinations like DMF with CuI .
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
Advanced Research Questions
Q. How can computational modeling, such as molecular docking, predict the biological activity of this compound?
Methodological Answer:
- Docking Workflow :
- Target Selection : Identify protein targets (e.g., kinases, enzymes) via homology modeling.
- Ligand Preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G*).
- Pose Prediction : Use AutoDock Vina with flexible active-site residues.
- Validation : Compare docking scores (ΔG) to known inhibitors.
For benzothiazole-triazole hybrids, docking revealed hydrogen bonding with catalytic residues (e.g., Tyr-342 in α-glucosidase) .
Q. What strategies resolve contradictions in elemental analysis and spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and LC-MS to confirm functional groups (e.g., imidazole C-H stretches at 3100 cm⁻¹).
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts.
- Crystallographic Validation : Resolve ambiguous proton assignments via X-ray structure (SHELXL refinement) .
For example, deviations in elemental analysis may arise from hygroscopic intermediates; drying under vacuum (24h) mitigates this .
Q. How can structure-activity relationship (SAR) studies explore the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation :
- Azetidine Ring : Replace with pyrrolidine to assess steric effects.
- Methanesulfonyl Group : Substitute with sulfonamide to modulate polarity.
- Bioactivity Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus).
- Antioxidant : DPPH radical scavenging (IC₅₀ comparison).
SAR studies on related benzothiazoles showed enhanced activity with electron-withdrawing substituents (e.g., -CF₃) .
Q. How can X-ray crystallography using SHELX software contribute to accurate structural determination?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data.
- Refinement : SHELXL-2018 for anisotropic displacement parameters and H-atom placement.
- Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and PLATON alerts.
SHELX successfully resolved steric clashes in imidazole-azetidine derivatives, confirming chair conformations .
Q. What methodological approaches assess hydrolytic stability of the methanesulfonyl group?
Methodological Answer:
- pH-Dependent Hydrolysis :
- Conditions : Incubate compound in buffers (pH 1–13, 37°C).
- Monitoring : HPLC tracking of methanesulfonic acid release (retention time ~3.2 min).
- Kinetics : Calculate t₁/₂ using first-order rate equations.
Related sulfonyl derivatives showed stability at pH 7.4 but rapid hydrolysis at pH <2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
